8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with a hydrazinyl group and a hydroxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with a purine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The purine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
CAS No. |
302798-92-1 |
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Molecular Formula |
C18H22N6O3 |
Molecular Weight |
370.413 |
IUPAC Name |
8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-11(2)8-9-24-14-15(23(3)18(27)21-16(14)26)20-17(24)22-19-10-12-6-4-5-7-13(12)25/h4-7,10-11,25H,8-9H2,1-3H3,(H,20,22)(H,21,26,27)/b19-10+ |
InChI Key |
LAYSVAMDOQDKEW-VXLYETTFSA-N |
SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
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